(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride
Description
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative featuring a pyridine core substituted with a 4-acetylpiperazine group at the 6-position and a boronic acid moiety at the 3-position. Its molecular formula is C₁₁H₁₇BClN₃O₃, with a molecular weight of 285.54 g/mol . The compound is typically stored under inert conditions at 2–8°C to ensure stability. As a hydrochloride salt, it likely exhibits enhanced solubility in polar solvents compared to its free base form.
Key structural features include:
- Pyridine ring: Facilitates π-π interactions in cross-coupling reactions.
- Boronic acid group: Enables participation in Suzuki-Miyaura couplings for biaryl synthesis.
Safety data indicate H315 (skin irritation) and H319 (eye irritation) hazards, with precautionary measures including the use of protective gloves and eyewear .
Properties
IUPAC Name |
[6-(4-acetylpiperazin-1-yl)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O3.ClH/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(8-13-11)12(17)18;/h2-3,8,17-18H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWVPPVWHPOXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClN3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling with Pre-Functionalized Pyridine Derivatives
A halogenated pyridine precursor, such as 5-bromo-2-(4-acetylpiperazin-1-yl)pyridine, reacts with bis(pinacolato)diboron or boronic acid esters under palladium catalysis.
Representative Protocol :
-
Substrate : 5-Bromo-2-(4-acetylpiperazin-1-yl)pyridine
-
Boronate Source : Bis(pinacolato)diboron
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (3 equiv)
-
Solvent : 1,4-Dioxane/H₂O (4:1)
-
Conditions : 80°C, 12 h under N₂
Mechanistic Insight :
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boronate and reductive elimination to form the C–B bond.
Direct Borylation via Lithiation
Directed ortho-lithiation enables regioselective boronic acid installation on pyridine rings.
Lithiation-Borylation Sequence
Steps :
-
Lithiation : Treat 2-(4-acetylpiperazin-1-yl)pyridine with LDA at -78°C.
-
Quenching : Add triisopropyl borate, followed by acidic workup.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | -78°C to 25°C |
| Borating Agent | B(OiPr)₃ |
| Acid Workup | 2 M HCl in Et₂O |
| Isolated Yield | 60–70% |
Advantages :
Post-Synthetic Modification of Pre-Formed Boronic Acids
This approach modifies existing boronic acids to introduce the 4-acetylpiperazine moiety.
Nucleophilic Aromatic Substitution
Protocol :
-
Substrate : 6-Chloropyridin-3-ylboronic acid
-
Nucleophile : 1-Acetylpiperazine
-
Conditions : DMF, 120°C, 24 h
Yield : 50–65%
Challenges :
Hydrochloride Salt Formation
The final step involves converting the boronic acid to its hydrochloride salt for improved stability.
Standard Procedure :
-
Dissolve (6-(4-acetylpiperazin-1-yl)pyridin-3-yl)boronic acid in anhydrous THF.
-
Bubble HCl gas through the solution until pH ≈ 2.
Purity : >95% (HPLC)
Storage : -20°C under inert atmosphere.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 75–85 | 98 | High | Moderate |
| Lithiation-Borylation | 60–70 | 95 | Low | High |
| Post-Synthetic | 50–65 | 90 | Medium | Low |
Key Observations :
-
Suzuki-Miyaura offers superior yields and scalability for industrial applications.
-
Lithiation-borylation is preferred for small-scale, regioselective synthesis.
-
Post-synthetic routes are limited by boronic acid stability but useful for late-stage diversification.
Troubleshooting Common Issues
Low Yields in Suzuki Coupling
Boronic Acid Hydrolysis
Impurities in Hydrochloride Salt
-
Cause : Incomplete HCl gas saturation.
-
Remedy : Monitor pH during salt formation and repeat precipitation.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acetyl group can be reduced to form the corresponding alcohol or amine.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its boronic acid group allows it to participate in various coupling reactions, making it an essential reagent in the development of complex organic molecules .
Biological Research
The compound is investigated for its potential as a biochemical probe and enzyme inhibitor. Its ability to form reversible covalent bonds with diols enhances its utility in studying enzyme mechanisms and interactions .
Medicinal Chemistry
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride has shown promise in drug discovery, particularly for developing anti-tubercular agents and as potential inhibitors of bacterial efflux pumps, which can enhance the efficacy of existing antibiotics against resistant strains .
Research indicates that this compound exhibits significant biological activities:
- Inhibition of Efflux Pumps : It has been shown to inhibit bacterial efflux pumps, thereby increasing the effectiveness of antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus.
- Kinase Inhibition : The compound may also inhibit WEE1 kinase, which is involved in cell cycle regulation, suggesting potential applications in cancer therapy .
Study on NorA Pump Inhibition
A study demonstrated that derivatives of pyridine-boronic acids could effectively inhibit the NorA efflux pump in Staphylococcus aureus, enhancing antibiotic accumulation within resistant bacterial cells.
WEE1 Kinase Inhibition
Another investigation highlighted the compound's ability to inhibit WEE1 kinase activity, indicating its potential as a therapeutic agent in cancer treatment by disrupting cell cycle progression.
Mechanism of Action
The mechanism of action of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme activity and inhibition. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following table summarizes critical properties of the target compound and its analogues:
Suzuki-Miyaura Coupling Efficiency
- Electron-withdrawing vs. Electron-donating Groups: The acetylpiperazine group in the target compound is electron-withdrawing due to the acetyl moiety, which may slightly reduce reactivity compared to dimethylamino- or methylpiperazine-substituted analogues (e.g., CAS 936353-84-3) . However, this can enhance regioselectivity in coupling reactions.
Polarity and Solubility
- The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral boronic acids (e.g., CAS 579525-46-5) .
- HPLC retention times for analogues vary significantly. For example, (6-(trifluoromethyl)pyridin-3-yl)boronic acid (used in EP 4 374 877 A2) has a retention time of 1.26 minutes under SMD-TFA05 conditions, suggesting lower polarity than the target compound .
Biological Activity
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a boronic acid group attached to a pyridine ring and an acetylpiperazine moiety, which contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C11H17BClN3O3
- Molecular Weight : 285.54 g/mol
- CAS Number : Not available.
The biological activity of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, characteristic of boronic acids. This property allows it to act as an enzyme inhibitor, particularly in the context of proteases and other enzymes that interact with sugar moieties. The acetylpiperazine component enhances the binding affinity and specificity towards certain molecular targets, making it a candidate for drug development.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and tuberculosis.
- Antiparasitic Activity : Studies have explored its efficacy against parasites, indicating potential applications in treating parasitic infections.
- Antitumor Properties : Preliminary research suggests that it may possess antitumor activity, warranting further investigation into its mechanism and efficacy against cancer cell lines.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid on dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. The compound demonstrated significant inhibition with an IC50 value indicative of its potential as a therapeutic agent .
Case Study 2: Antiparasitic Activity
In a series of assays against Plasmodium falciparum, the compound was tested for its ability to inhibit the growth of the parasite. Results indicated that structural modifications could enhance potency, with some derivatives showing EC50 values in the low micromolar range .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/EC50 |
|---|---|---|---|
| 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid | Structure | Enzyme inhibitor | 50 µM |
| 6-(Piperidin-1-yl)pyridine-3-boronic acid | Structure | Antitumor | 30 µM |
| 4-Pyridinylboronic acid | Structure | Moderate enzyme inhibition | 40 µM |
Q & A
Basic: What synthetic strategies are recommended for preparing (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride?
Answer:
The compound is typically synthesized via a multi-step route involving:
Suzuki-Miyaura Cross-Coupling : Boronic acid intermediates (e.g., pyridin-3-yl boronic acid derivatives) are coupled with halogenated partners (e.g., bromo- or iodo-substituted acetylpiperazines) using palladium catalysts. For example, analogous reactions use Cs₂CO₃ or Na₂CO₃ as bases in mixed solvent systems (e.g., DMF/H₂O) .
Protection/Deprotection : The acetylpiperazine moiety may require protection (e.g., Boc groups) during coupling to prevent side reactions. Subsequent HCl treatment yields the hydrochloride salt .
Purification : Chromatography (e.g., flash chromatography with CH₂Cl₂/MeOH gradients) or recrystallization is critical for isolating the final product .
Basic: How can researchers validate the structural integrity of this compound?
Answer:
Key analytical methods include:
- LCMS/HPLC : Retention times (e.g., ~0.88–1.26 minutes under SQD-FA05/SMD-TFA05 conditions) and mass spectra (e.g., m/z 366 [M+H]⁺ for related boronic acid derivatives) confirm molecular weight and purity .
- NMR : ¹H/¹³C NMR should resolve the pyridine ring (δ ~7.5–8.5 ppm for aromatic protons) and acetylpiperazine signals (δ ~2.0–3.5 ppm for CH₂/CH₃ groups) .
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via titration) .
Advanced: How can contradictory LCMS/HPLC data be resolved during purity assessment?
Answer:
Discrepancies between LCMS (indicating target mass) and HPLC (showing multiple peaks) often arise from:
- Degradation : Hydrolysis of the boronic acid or acetylpiperazine group under acidic/alkaline conditions. Test stability in varying pH buffers (e.g., ammonium acetate pH 6.5, as in ).
- Tautomerism : Boronic acids may form cyclic anhydrides, altering retention times. Use DMSO-d₆ in NMR to confirm tautomeric states .
- Column Artifacts : Switch HPLC columns (e.g., C18 vs. HILIC) to distinguish true impurities from matrix effects .
Advanced: What strategies optimize Suzuki-Miyaura coupling yields for this boronic acid derivative?
Answer:
Yield optimization involves:
- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 catalysts often outperform others for sterically hindered substrates .
- Solvent Systems : Mixed solvents (e.g., toluene/EtOH/H₂O) improve solubility of polar intermediates. reports 23% yield improvements using CH₂Cl₂/MeOH gradients post-reaction .
- Temperature Control : Reactions at 80–100°C for 12–24 hours balance conversion and decomposition .
Advanced: How does the hydrochloride salt form impact solubility and reactivity?
Answer:
- Solubility : The hydrochloride salt enhances aqueous solubility (critical for biological assays) but may reduce organic solvent compatibility. Pre-solubilize in DMSO for cross-coupling reactions .
- Reactivity : The acidic Cl⁻ counterion can protonate amines, altering reaction pathways. Neutralize with Et₃N before coupling reactions to regenerate the free base .
Basic: What are common impurities in synthesized batches, and how are they characterized?
Answer:
Typical impurities include:
- Unreacted Boronic Acid : Detectable via LCMS (m/z ~150–250) and addressed by extended coupling times .
- Deacetylated Byproducts : Hydrolysis of the acetyl group forms piperazine derivatives, identifiable by NMR δ ~1.5 ppm (loss of CH₃CO) .
- Pd Residues : Quantify via ICP-MS; levels should be <10 ppm for pharmaceutical relevance .
Advanced: How can computational modeling guide the design of derivatives with improved stability?
Answer:
- DFT Calculations : Predict hydrolysis susceptibility of the boronic acid group by modeling transition states in aqueous environments .
- Molecular Dynamics : Simulate interactions between the acetylpiperazine moiety and target proteins (e.g., kinase binding pockets) to prioritize stable conformers .
Basic: What solvents and buffers are compatible with this compound in biological assays?
Answer:
- Buffers : Use pH 6.5–7.4 phosphate or ammonium acetate buffers to minimize boronic acid hydrolysis .
- Solvents : DMSO (≤10% v/v) or EtOH/H₂O mixtures maintain solubility without precipitating the hydrochloride salt .
Advanced: How to address discrepancies in biological activity between free base and hydrochloride forms?
Answer:
- Ion Pairing : The hydrochloride form may enhance membrane permeability via ion-pairing with cellular anions. Compare logP values (free base vs. salt) using shake-flask assays .
- Counterion Effects : Test activity in chloride-free buffers (e.g., sulfate-based) to isolate counterion contributions .
Advanced: What methodologies detect and quantify boronic acid degradation during long-term storage?
Answer:
- Stability-Indicating HPLC : Monitor new peaks at 254 nm; degradation products often elute earlier due to increased polarity .
- Karl Fischer Titration : Track moisture content (<0.1% recommended), as hydrolysis accelerates in humid conditions .
- XRPD : Identify crystalline changes indicative of hydrate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
